(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Overview
Description
NBI 35965 hydrochloride is a selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It has a high affinity for CRF1 with a K value of 4 nM and a pK value of 8.5. This compound does not inhibit CRF2 and is known to reduce corticotropin-releasing factor or stress-induced adrenocorticotropic hormone production in vivo, showing anxiolytic effects .
Mechanism of Action
Target of Action
NBI-35965 Mesylate is a potent and selective antagonist of the Corticotropin-releasing factor receptor 1 (CRF1) . CRF1 is a peptide hormone and neurotransmitter involved in the stress response .
Mode of Action
NBI-35965 Mesylate interacts with CRF1 receptors, inhibiting their function . It has a Ki value of 4 nM, indicating a high affinity for CRF1 .
Biochemical Pathways
The primary biochemical pathway affected by NBI-35965 Mesylate is the corticotropin-releasing hormone pathway. By antagonizing the CRF1 receptor, NBI-35965 Mesylate inhibits cAMP accumulation and adrenocorticotropic hormone (ACTH) production .
Pharmacokinetics
NBI-35965 Mesylate is orally active and can cross the blood-brain barrier . In rats, it has a distribution volume of 17.8 L/kg, a plasma clearance rate of 17 mL/min/kg, and a half-life of 12 hours . The estimated oral bioavailability is 34%, and the average maximum plasma concentration after 1 hour is 560 ng/mL . It also penetrates the blood-brain barrier, leading to an average maximum brain concentration of 700 ng/g .
Result of Action
NBI-35965 Mesylate reduces CRF- or stress-induced ACTH production . In animal models of stress, administration of NBI-35965 Mesylate produces anxiolytic effects .
Biochemical Analysis
Biochemical Properties
NBI-35965 Mesylate plays a crucial role in biochemical reactions by selectively antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is primarily involved in the stress response and is found in the hypothalamus. NBI-35965 Mesylate binds to CRF1 with high affinity, inhibiting the binding of corticotropin-releasing factor (CRF) and preventing the downstream signaling cascade. This interaction leads to a reduction in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound does not significantly interact with corticotropin-releasing factor receptor 2 (CRF2), making it highly selective for CRF1 .
Cellular Effects
NBI-35965 Mesylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it modulates the stress response by inhibiting CRF1-mediated signaling pathways. This inhibition leads to a decrease in the production of ACTH and other stress-related hormones . Additionally, NBI-35965 Mesylate has been shown to reduce stress-induced visceral hyperalgesia and colonic motor function in animal models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CRF1 .
Molecular Mechanism
The molecular mechanism of action of NBI-35965 Mesylate involves its selective binding to the corticotropin-releasing factor receptor 1 (CRF1). By binding to CRF1, NBI-35965 Mesylate prevents the interaction of corticotropin-releasing factor (CRF) with the receptor, thereby inhibiting the downstream signaling cascade. This inhibition results in a decrease in cyclic adenosine monophosphate (cAMP) accumulation and adrenocorticotropic hormone (ACTH) production . The compound’s high selectivity for CRF1 over corticotropin-releasing factor receptor 2 (CRF2) ensures targeted modulation of the stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBI-35965 Mesylate have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . In vitro and in vivo studies have shown that NBI-35965 Mesylate maintains its inhibitory effects on CRF1-mediated signaling pathways over extended periods . Long-term administration of the compound has been associated with sustained reductions in stress-induced ACTH production and visceral hyperalgesia .
Dosage Effects in Animal Models
The effects of NBI-35965 Mesylate vary with different dosages in animal models. At lower doses, the compound effectively reduces stress-induced ACTH production and visceral hyperalgesia . At higher doses, NBI-35965 Mesylate may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolic health . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
NBI-35965 Mesylate is involved in specific metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) . By inhibiting CRF1, NBI-35965 Mesylate modulates the metabolic flux of these hormones, leading to altered levels of metabolites associated with the stress response .
Transport and Distribution
Within cells and tissues, NBI-35965 Mesylate is transported and distributed through specific transporters and binding proteins. The compound’s selective binding to corticotropin-releasing factor receptor 1 (CRF1) facilitates its localization to target tissues involved in the stress response . This targeted distribution ensures that NBI-35965 Mesylate exerts its effects primarily on CRF1-expressing cells and tissues .
Subcellular Localization
NBI-35965 Mesylate exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with corticotropin-releasing factor receptor 1 (CRF1) . This localization is facilitated by targeting signals and post-translational modifications that direct NBI-35965 Mesylate to CRF1-expressing compartments . The compound’s subcellular localization is crucial for its selective inhibition of CRF1-mediated signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI 35965 hydrochloride involves the preparation of tricyclic corticotropin-releasing factor-1 antagonists. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it involves multiple steps of organic synthesis, including the formation of the tricyclic core structure and subsequent functional group modifications to achieve the desired selectivity and activity .
Industrial Production Methods
Industrial production methods for NBI 35965 hydrochloride are not publicly disclosed in detail. Generally, the production involves large-scale organic synthesis techniques, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NBI 35965 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of NBI 35965 hydrochloride include various organic solvents, acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from the reactions of NBI 35965 hydrochloride are typically derivatives with modified functional groups, which can alter its pharmacological properties. These derivatives are often studied to understand structure-activity relationships and improve the compound’s efficacy and safety .
Scientific Research Applications
NBI 35965 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of corticotropin-releasing factor receptor antagonists.
Biology: It helps in understanding the role of corticotropin-releasing factor receptors in stress and anxiety-related pathways.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety disorders and stress-related conditions.
Industry: It is used in the development of new pharmaceuticals targeting the corticotropin-releasing factor receptor 1
Comparison with Similar Compounds
Similar Compounds
- NBI 35965 methanesulfonate
- R121919
- Antalarmin
Uniqueness
NBI 35965 hydrochloride is unique due to its high selectivity for the corticotropin-releasing factor receptor 1 and its ability to penetrate the brain, making it an effective tool for studying central nervous system-related stress pathways. Compared to other similar compounds, it has a higher affinity for CRF1 and does not inhibit CRF2, which reduces potential off-target effects .
Properties
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUWBPFYXPUIO-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849508 | |
Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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